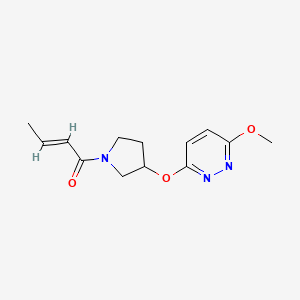
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one inhibits PKCθ by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to a decrease in T-cell activation and inflammation. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one also inhibits GLO1 by binding to the active site of the enzyme and preventing the detoxification of methylglyoxal. This leads to an accumulation of methylglyoxal and subsequent cell death in cancer cells that are dependent on GLO1 for survival.
Biochemical and Physiological Effects:
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in preclinical models of cancer. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to be well-tolerated in animal and human studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its potent inhibitory effects on PKCθ and GLO1, which make it a useful tool for studying the role of these enzymes in various disease states. However, one limitation of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one include further preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states. Additionally, there is a need for the development of more potent and selective inhibitors of PKCθ and GLO1, which could lead to the development of more effective therapies for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves a multi-step process that begins with the reaction of 6-methoxypyridazine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. The NHS ester is then reacted with (E)-1-(3-aminopyrrolidin-1-yl)but-2-en-1-one to produce (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on a number of enzymes including protein kinase C theta (PKCθ), which is involved in T-cell activation and inflammation, and glyoxalase I (GLO1), which is involved in the detoxification of methylglyoxal, a toxic byproduct of glucose metabolism. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
(E)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-4-13(17)16-8-7-10(9-16)19-12-6-5-11(18-2)14-15-12/h3-6,10H,7-9H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKZKCNCAFTNR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2682334.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)
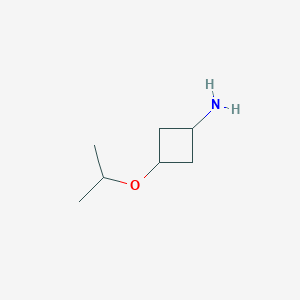
![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)
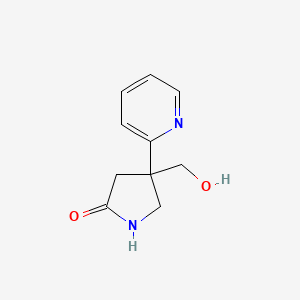


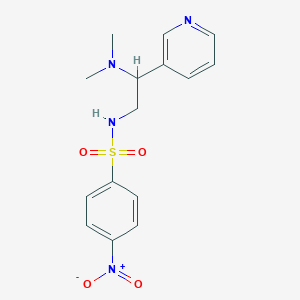
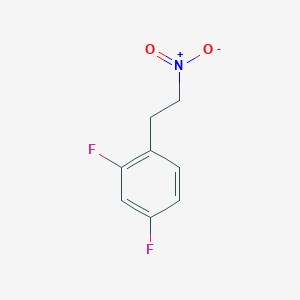

![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)